molecular formula C24H27N3O6 B385008 4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one CAS No. 615270-31-0

4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Cat. No. B385008
CAS RN: 615270-31-0
M. Wt: 453.5g/mol
InChI Key: PMYAJHNPUCJBJP-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H27N3O6 and its molecular weight is 453.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Biotransformation Studies

A novel linezolid analogue, FYL-67, which includes a morpholinyl ring replacement with a 4-(pyridin-2-yl)-1H-pyrazol-1-yl group, has demonstrated significant activity against Gram-positive organisms like methicillin-resistant Staphylococcus aureus (MRSA). This study aimed to investigate the phase I metabolic biotransformation of FYL-67 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The metabolic pathway was elucidated through in vitro experiments using liver preparations from rats and humans, and in vivo studies using Sprague Dawley rats. The research identified two metabolites, M1 and M2, contributing to the understanding of FYL-67's metabolic pathway, which is crucial for developing analytical methods for quantifying FYL-67 and its metabolites in biological samples, as well as for pharmacodynamics and toxicodynamics studies Sang et al., 2016.

Synthetic Intermediate for Biologically Active Compounds

The compound 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one is an essential intermediate in synthesizing various biologically active compounds. This study highlights its synthesis through a series of reactions, including rearrangement, condensation, and nucleophilic substitution, starting from cyclopentanone oxime and 1-fluoro-4-nitrobenzene. The synthesized compound serves as a critical intermediate for developing small molecule inhibitors, playing a significant role in anticancer research. The study underscores the importance of designing and synthesizing such intermediates for exploring potential biological activities and addressing challenges like low efficacy and cancer recurrence Wang et al., 2016.

properties

IUPAC Name

(4E)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-3-ylpyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O6/c1-31-18-6-5-16(14-19(18)32-2)22(28)20-21(17-4-3-7-25-15-17)27(24(30)23(20)29)9-8-26-10-12-33-13-11-26/h3-7,14-15,21,28H,8-13H2,1-2H3/b22-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYAJHNPUCJBJP-LSDHQDQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CN=CC=C4)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CN=CC=C4)/O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.